“4-bromo-N-(furan-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C12H10BrNO2. It has a molecular weight of 280.12 g/mol.
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(furan-2-ylmethyl)benzamide” consists of a benzamide group substituted with a bromine atom at the 4-position and a furan-2-ylmethyl group at the nitrogen.
Synthesis Analysis
The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzamide can be achieved through various methods. One common approach involves the reaction of 4-bromobenzoyl chloride with furfurylamine in the presence of a suitable base, such as triethylamine []. This reaction typically proceeds through a nucleophilic acyl substitution mechanism.
Chemical Reactions Analysis
The reactivity of 4-bromo-N-(furan-2-ylmethyl)benzamide primarily stems from the presence of the bromine atom and the amide functionality. The bromine atom serves as a site for various substitution reactions, allowing for the introduction of diverse functional groups. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can utilize the bromine atom to incorporate aryl or amino groups, respectively, expanding the compound's structural diversity [].
Compound Description: (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine, abbreviated as L1, is a Schiff base synthesized by the condensation reaction of 4-pyridinecarboxaldehyde with 2-thiophenemethylamine. [] It serves as a ligand in the formation of silver(I) complexes. []
[Ag(L1)(L1a)]ClO4 (Complex 1)
Compound Description: This complex is formed by the reaction of (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine (L1) with silver perchlorate. [] Intriguingly, the complexation process involves an unexpected hydrolytic cleavage of one mole of the imine ligand (L1), followed by homo-coupling of the resulting thiophenemethylamine to generate a new imine ligand derivative (L1a) in situ. []
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine
Compound Description: This compound serves as a core structure for twelve novel derivatives that were synthesized and evaluated for their antibacterial, antimycobacterial, and cytotoxic activities. []
N'-acryloyl-N'-phenylfuran-2-carbohydrazide
Compound Description: This compound is a significant intermediate in the synthesis of compounds containing the furan ring. Its structure was confirmed through various spectroscopic techniques and single-crystal X-ray diffraction analysis. []
2-cyano-N-(furan-2-ylmethyl)acetamide
Compound Description: This compound, whose structure was confirmed by X-ray diffraction, features a cyanoacetamide group linked to the furan ring through a methylene bridge. [] In the crystal structure, molecules of this compound are linked by N—H⋯O and C—H⋯O hydrogen bonds. []
Compound Description: This series of compounds represents eight novel derivatives synthesized from 3,4-difluoronitrobenzene. They were designed and synthesized to assess their antibacterial and antifungal properties. []
Compound Description: This compound serves as a precursor for synthesizing twelve new Schiff bases (SM 4a-4l). It's synthesized via the Gewald reaction, starting with furfuryl cyanoacetamide and reacting it with p-chloroacetophenone, sulfur, and diethylamine. []
Compound Description: This compound was investigated as a potential corrosion inhibitor for mild steel in acidic environments. [] Studies showed that FSM exhibits mixed-type inhibition behavior, meaning it affects both anodic and cathodic corrosion processes. []
2-(5-nitrofuran-2-ylmethyl)isoquinolin-1-one
Compound Description: This compound, synthesized through a multistep process involving a Curtius rearrangement and subsequent nitration, is proposed as a potential bioreductively activated prodrug. [] This means its activation and release of the active drug moiety are triggered by enzymatic reduction, specifically targeting hypoxic environments often found in solid tumors. []
Compound Description: Identified through a scaffold hopping approach and in silico pharmacophore modeling, VUF10499 exhibits potent human histamine H4 receptor (H4R) inverse agonist activity (pKi = 8.12). [] It also shows affinity for the human histamine H1 receptor (H1R), making it a dual-action ligand with potential therapeutic benefits. []
Compound Description: This compound emerged from the same scaffold hopping and pharmacophore modeling study as VUF10499. It exhibits potent human H4R inverse agonist activity (pKi = 7.57) and also displays affinity for the H1R, marking it as another dual-action ligand with therapeutic potential. []
Compound Description: Identified through a virtual screening approach employing pharmacophore models, KM10389 displays inhibitory activity against Cdc25A phosphatase (IC50 = 7.9 μM), a potential target for cancer therapy. [] This compound also exhibits selective cytotoxicity towards HeLa cells (IC50 = 66.3 μM) while demonstrating lower toxicity towards HEK293 cells (IC50 > 100 μM). [] KM10389 induces cell cycle arrest at the G1/S transition in HeLa cells. []
Compound Description: This compound acts as a diacylglycerol acyltransferase (DGAT) inhibitor, demonstrating potent suppression of both hepatitis C virus (HCV) genome replication and particle production. [] Notably, 10j can inhibit these two vital viral processes independently. [] It's noteworthy that the antiviral effect of 10j doesn't rely on reducing triglyceride biosynthesis, indicating that its DGAT inhibitory activity might not directly correlate with its antiviral mechanism. []
tert-butyl N-(furan-2-ylmethyl)-N-{4-[(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)methyl]benzoyl}carbamate (CU-CPD103 or 103)
Compound Description: Discovered through high-throughput screening and structure-activity relationship studies, CU-CPD103 is a potent inhibitor of interferon signaling. [] It exerts its anti-inflammatory effect by acting on the JAK/STAT1 pathway. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.